

Physical and chemical properties of 5H-Cyclopenta[c]pyridin-7(6H)-one

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Compound of Interest

Compound Name: 5H-Cyclopenta[c]pyridin-7(6H)-one

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An In-Depth Technical Guide to 5H-Cyclopenta[c]pyridin-7(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5H-Cyclopenta[c]pyridin-7(6H)-one**. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the closely related and more extensively studied isomers, 5H-Cyclopenta[b]pyridin-7(6H)-one and 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to provide a broader context for researchers.

Chemical Identity and Physical Properties

5H-Cyclopenta[c]pyridin-7(6H)-one is a bicyclic heterocyclic compound.^[1] While comprehensive experimental data for this specific molecule is scarce, some physical properties have been reported or predicted. The following tables summarize the available quantitative data for **5H-Cyclopenta[c]pyridin-7(6H)-one** and its isomers.

Table 1: General and Predicted Physical Properties of **5H-Cyclopenta[c]pyridin-7(6H)-one**

Property	Value	Source
CAS Number	51907-18-7	[2][3]
Molecular Formula	C ₈ H ₇ NO	[2][3]
Molecular Weight	133.15 g/mol	[2][3]
Density	1.23 g/cm ³	[2]
Boiling Point	243.968 °C at 760 mmHg	[2]
Flashing Point	107.551 °C	[2]

Table 2: Comparative Physical Properties of Cyclopentapyridinone Isomers

Property	5H-Cyclopenta[b]pyridin-7(6H)-one	6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number	31170-78-2	28566-14-5
Molecular Formula	C ₈ H ₇ NO	C ₈ H ₇ NO
Molecular Weight	133.15 g/mol	133.15 g/mol
Appearance	Solid	White Solid
Melting Point	Not available	120-122 °C

Spectroscopic Data

Detailed experimental spectroscopic data for **5H-Cyclopenta[c]pyridin-7(6H)-one** is not readily available in the surveyed literature. However, predicted ¹H-NMR data has been reported. For comparative purposes, experimental NMR data for a related isomer is provided.

Table 3: Predicted ¹H-NMR Data for **5H-Cyclopenta[c]pyridin-7(6H)-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
2.66 - 2.76	m	2H	
3.14 - 3.23	m	2H	
7.42 - 7.50	m	1H	
8.71	d	1H	5.2
9.00	d	1H	0.8
Solvent: CDCl ₃ (predicted)[2]			

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5H-Cyclopenta[c]pyridin-7(6H)-one** is not described in the reviewed literature, the synthesis of its isomers is well-documented. The following protocols for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues offer potential synthetic strategies that could be adapted.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

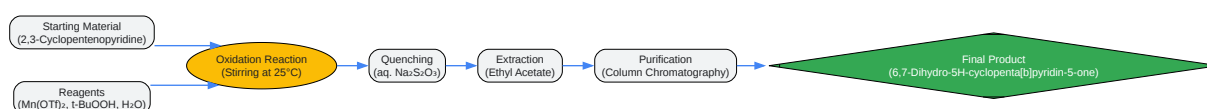
A method for the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been reported.[4] This reaction utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant in water.[4]

General Experimental Procedure:

- A 25 mL round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material (0.5 mmol), Mn(OTf)₂ (0.0025 mmol), and t-BuOOH (65% in H₂O, 2.5 mmol).[5]
- Water (2.5 mL) is added as the solvent.[5]
- The reaction mixture is stirred at 25 °C for a specified time (e.g., 72 hours).[5]

- Upon completion, a saturated aqueous solution of sodium thiosulfate is added to quench the reaction until a KI-starch test indicates the absence of peroxides.[5]
- The product is extracted with an organic solvent, such as ethyl acetate.[5]
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
- The crude product is then purified by flash column chromatography.[5]

Logical Flow of Synthesis:



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A simplified workflow for the synthesis of a cyclopentapyridinone isomer.

Chemical Reactivity and Potential Applications

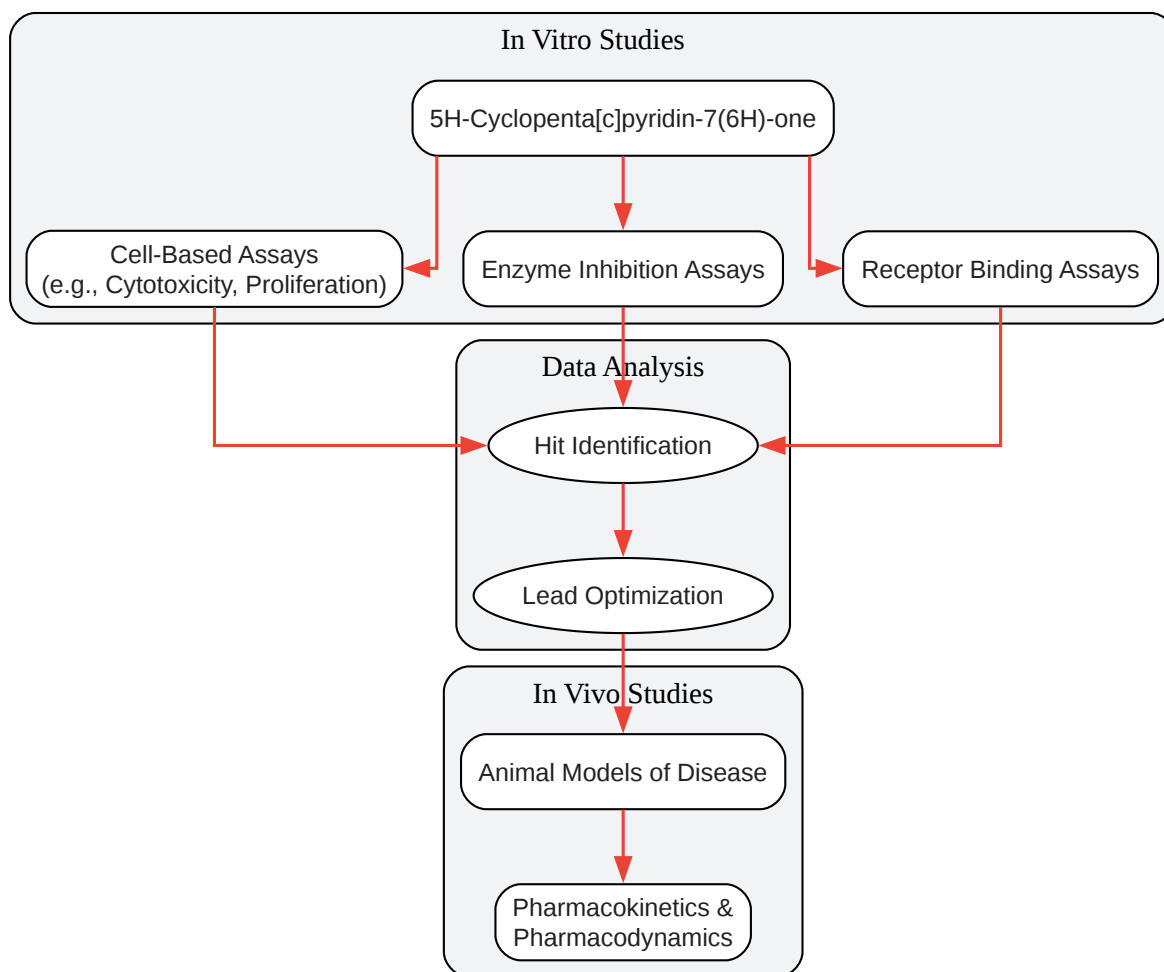
The chemical reactivity of **5H-Cyclopenta[c]pyridin-7(6H)-one** has not been extensively studied. However, based on its structure, the ketone and the pyridine ring are expected to be the primary sites of chemical reactivity.

Derivatives of cyclopentapyridine have been investigated for various applications. For instance, certain 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for steel.[6][7] This suggests that the core cyclopentapyridine scaffold could be a valuable building block for materials science applications.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of **5H-Cyclopenta[c]pyridin-7(6H)-one** in any signaling pathways or its biological activity. Research into the biological effects of this specific compound appears to be an unexplored area.

The following diagram illustrates a hypothetical workflow for screening a novel compound like **5H-Cyclopenta[c]pyridin-7(6H)-one** for biological activity.



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